1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide
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Overview
Description
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide is a compound that features a piperidine ring substituted with a trimethoxyphenyl group and a carbohydrazide moiety
Preparation Methods
The synthesis of 1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with molecular targets such as tubulin and Hsp90. By binding to these targets, the compound can inhibit their activity, leading to the disruption of cellular processes such as cell division and protein folding . This results in the induction of apoptosis in cancer cells and the inhibition of microbial growth .
Comparison with Similar Compounds
1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: This compound also features a trimethoxyphenyl group but has a piperazine ring instead of a piperidine ring.
Colchicine: A well-known anti-gout agent that also contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts, this compound also contains a trimethoxyphenyl group and exhibits similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-21-13-7-6-11(14(22-2)15(13)23-3)9-19-8-4-5-12(10-19)16(20)18-17/h6-7,12H,4-5,8-10,17H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORYWSWCJJDJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)NN)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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